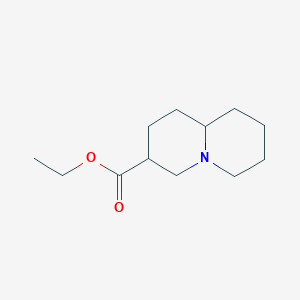

Ethyl octahydro-2H-quinolizine-3-carboxylate

Overview

Description

Ethyl octahydro-2H-quinolizine-3-carboxylate is a chemical compound with the molecular formula C12H21NO2. It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octahydro-2H-quinolizine-3-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an ester can lead to the formation of the quinolizine ring system. The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-2H-quinolizine-3-carboxylate undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Lithium aluminum hydride: Used for reduction reactions.

Ethanolic hydrochloric acid: Used in cyclization reactions.

Major Products Formed

Octahydro-2H-quinolizin-3-ylmethanol: Formed through reduction of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antibiotic Development

One significant application of ethyl octahydro-2H-quinolizine-3-carboxylate and its derivatives is in the development of antibiotics. The compound is structurally related to quinolone antibiotics, which are widely used to treat bacterial infections. Research shows that derivatives of quinoline, including those derived from this compound, exhibit antibacterial properties, making them potential candidates for new antibiotic therapies .

Antiallergy Agents

Another promising application is in the development of antiallergy agents. For instance, structural modifications of related compounds have led to prototypes that are significantly more potent than existing treatments for allergic reactions, suggesting that similar modifications to this compound could yield effective antiallergy medications .

Synthetic Organic Chemistry

Synthesis of Quinolines

this compound can be synthesized through various methods, including one-pot catalytic processes that yield high purity and efficiency. These synthetic routes often involve the use of anilines and other precursors, demonstrating the compound's versatility in organic synthesis . The ability to produce quinoline derivatives efficiently also highlights its importance in synthetic organic chemistry.

Prodrug Strategies

The compound has been explored as a prodrug strategy where esterification enhances the stability and solubility of active pharmaceutical ingredients. This approach is crucial for improving drug delivery and efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of ethyl octahydro-2H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Quinolizidine: A related compound with a similar bicyclic structure.

Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and biological activities.

Uniqueness

Ethyl octahydro-2H-quinolizine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties.

Biological Activity

Ethyl octahydro-2H-quinolizine-3-carboxylate (C12H21NO) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C12H21NO

- Molecular Weight : 211.3 g/mol

- CAS Number : 76211-05-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand for specific receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

- Pharmacological Properties : It is being investigated as a precursor for drug development due to its structural features that may enhance bioactivity.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses significant antimicrobial and antifungal activities. A study highlighted its effectiveness against specific bacterial strains, demonstrating its potential as an antibacterial agent.

Pharmacological Investigations

In medicinal chemistry, this compound is under investigation for various pharmacological properties. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : Similar compounds have shown promise in cancer treatment.

- Neuropharmacological Effects : Its interaction with dopamine receptors has been explored, indicating possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed a significant reduction in bacterial viability, suggesting its potential use as an antibacterial agent.

- Pharmacological Research : Another investigation focused on the compound's interaction with dopamine receptors. The findings indicated that modifications to the structure enhanced binding affinity, potentially leading to improved therapeutic outcomes in neuropharmacology.

Properties

IUPAC Name |

ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZXKPBSHGFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2CCCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256561 | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76211-05-7 | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76211-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.